molecular formula C13H18FN B1485798 2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline CAS No. 2165679-36-5

2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline

Cat. No.: B1485798
CAS No.: 2165679-36-5
M. Wt: 207.29 g/mol
InChI Key: XUCOIUUKPKBGMZ-DGCLKSJQSA-N
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Description

2-Ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline is a complex organic compound characterized by its unique structural features, including an ethyl group attached to an aniline ring and a fluorocyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline typically involves multiple steps, starting with the preparation of the aniline derivative and the fluorocyclopentyl group. One common synthetic route includes the following steps:

  • Nitration of Ethylbenzene: : Ethylbenzene is nitrated to produce 2-ethylaniline.

  • Fluorination: : The cyclopentyl ring is fluorinated to introduce the fluorine atom at the desired position.

  • Coupling Reaction: : The fluorocyclopentyl group is then coupled with the 2-ethylaniline using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline can undergo various chemical reactions, including:

  • Oxidation: : The aniline nitrogen can be oxidized to form nitro compounds.

  • Reduction: : Reduction reactions can convert nitro groups to amino groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: : Reagents like halogens (Cl2, Br2) and strong acids (H2SO4) are employed for substitution reactions.

Major Products Formed

  • Oxidation: : Nitro derivatives such as 2-ethyl-4-nitroaniline.

  • Reduction: : Amino derivatives such as 2-ethyl-4-aminobenzene.

  • Substitution: : Halogenated products such as 2-ethyl-4-chloroaniline.

Scientific Research Applications

2-Ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound can be used as a probe to study biological systems and interactions.

  • Industry: : Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom in the cyclopentyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

2-Ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline is unique due to its specific structural features. Similar compounds include:

  • 2-Ethylaniline: : Lacks the fluorocyclopentyl group.

  • 2-Fluorocyclopentylamine: : Lacks the ethyl group on the aniline ring.

  • N-Fluorocyclopentyl-2-ethylaniline: : Different isomer of the fluorocyclopentyl group.

Properties

IUPAC Name

2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-2-10-6-3-4-8-12(10)15-13-9-5-7-11(13)14/h3-4,6,8,11,13,15H,2,5,7,9H2,1H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCOIUUKPKBGMZ-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2CCCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N[C@@H]2CCC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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